molecular formula C17H19N3O6 B11423258 N-(5-methyl-1,2-oxazol-3-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N-(5-methyl-1,2-oxazol-3-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B11423258
M. Wt: 361.3 g/mol
InChI Key: PUMGHWIWFFPEHP-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide, let’s call it Compound X for brevity, belongs to the oxazole family. Oxazoles are heterocyclic compounds containing a five-membered ring with oxygen and nitrogen atoms. Compound X features a unique substitution pattern, combining an oxazole ring with a trimethoxyphenyl group.

Preparation Methods

Synthetic Routes::

    Heterocyclization Approach:

    Multicomponent Reactions (MCRs):

Industrial Production::
  • While Compound X is not produced on an industrial scale, research laboratories and pharmaceutical companies synthesize it for specific applications.

Chemical Reactions Analysis

Reactions::

    Oxidation: Compound X can undergo oxidation reactions, yielding various oxidation states of the oxazole ring.

    Reduction: Reduction of the oxazole ring can lead to the corresponding dihydro-oxazole.

    Substitution: The trimethoxyphenyl group is susceptible to substitution reactions.

    Amide Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) in appropriate solvents.

    Amide Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).

Major Products::
  • Oxidation yields N-(5-methyl-1,2-oxazol-3-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid.
  • Reduction produces the dihydro-oxazole form.

Scientific Research Applications

Compound X finds applications in:

    Medicinal Chemistry: It may exhibit biological activity, making it a potential drug candidate.

    Materials Science: Its unique structure could contribute to novel materials.

    Organic Synthesis: As a versatile building block, it participates in the synthesis of more complex molecules.

Mechanism of Action

    Targets: Compound X likely interacts with specific receptors or enzymes due to its structural features.

    Pathways: Further research is needed to elucidate the exact pathways affected by Compound X.

Comparison with Similar Compounds

    Uniqueness: Compound X’s combination of oxazole and trimethoxyphenyl groups sets it apart.

    Similar Compounds: Other oxazole derivatives, such as 5-methyl-1,2-oxazole-3-carboxamide and 3,4,5-trimethoxybenzoic acid, share some structural features.

Properties

Molecular Formula

C17H19N3O6

Molecular Weight

361.3 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C17H19N3O6/c1-9-5-15(20-25-9)18-17(21)14-8-11(19-26-14)10-6-12(22-2)16(24-4)13(7-10)23-3/h5-7,14H,8H2,1-4H3,(H,18,20,21)

InChI Key

PUMGHWIWFFPEHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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